![molecular formula C8H10Cl2FNO2S B2354253 2-((4-Chlorophenyl)amino)ethanesulfonyl fluoride hydrochloride CAS No. 316806-50-5](/img/structure/B2354253.png)
2-((4-Chlorophenyl)amino)ethanesulfonyl fluoride hydrochloride
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Overview
Description
2-((4-Chlorophenyl)amino)ethanesulfonyl fluoride hydrochloride, commonly known as Chloramphenicol, is a broad-spectrum antibiotic that has been used in the treatment of various bacterial infections. It was first discovered in 1947 and has since been widely used in both human and veterinary medicine.
Mechanism of Action
Chloramphenicol works by inhibiting the activity of bacterial ribosomes, which are responsible for protein synthesis. It binds to the 50S subunit of the ribosome, preventing the formation of peptide bonds between amino acids. This leads to the inhibition of bacterial protein synthesis, ultimately resulting in bacterial death.
Biochemical and Physiological Effects:
Chloramphenicol has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of a wide range of bacteria, including both gram-positive and gram-negative species. It has also been shown to have a broad spectrum of activity against a variety of bacterial infections.
Advantages and Limitations for Lab Experiments
One advantage of using Chloramphenicol in lab experiments is that it has a broad spectrum of activity against a variety of bacterial infections. This makes it a useful tool for investigating the mechanisms of bacterial protein synthesis and for studying the effects of antibiotics on bacterial growth.
One limitation of using Chloramphenicol in lab experiments is that it can be toxic to some cell types. It has been shown to have cytotoxic effects on some mammalian cells, which can limit its usefulness in certain experiments.
Future Directions
There are a number of future directions for research involving Chloramphenicol. One area of interest is the development of new antibiotics that are more effective against resistant bacterial strains. Another area of interest is the investigation of the mechanisms of bacterial resistance to antibiotics, with the goal of developing new strategies for combating antibiotic resistance.
Conclusion:
Chloramphenicol is a broad-spectrum antibiotic that has been widely used in both human and veterinary medicine. It has been used in scientific research to study the mechanisms of bacterial protein synthesis and to investigate the effects of antibiotics on bacterial growth. While it has a number of advantages as a research tool, it also has limitations, particularly with regard to its cytotoxic effects on some cell types. Nonetheless, there are a number of future directions for research involving Chloramphenicol, with the goal of developing new antibiotics and strategies for combating antibiotic resistance.
Synthesis Methods
Chloramphenicol is synthesized through the reaction of p-nitrophenol with thionyl chloride to form p-nitrophenyl chloroformate. This intermediate is then reacted with 4-chloroaniline to form 2-((4-chlorophenyl)amino)ethanol. The final step involves the reaction of 2-((4-chlorophenyl)amino)ethanol with ethanesulfonyl chloride and triethylamine to form Chloramphenicol.
Scientific Research Applications
Chloramphenicol has been widely used in scientific research for its antibacterial properties. It has been used to study the mechanisms of bacterial protein synthesis and to investigate the effects of antibiotics on bacterial growth. Chloramphenicol has also been used to study the role of bacterial ribosomes in protein synthesis.
properties
IUPAC Name |
2-(4-chloroanilino)ethanesulfonyl fluoride;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClFNO2S.ClH/c9-7-1-3-8(4-2-7)11-5-6-14(10,12)13;/h1-4,11H,5-6H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTQAFCXXXSKOTO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NCCS(=O)(=O)F)Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2FNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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